Azelaoyl PAF
Description
Contextualizing Oxidized Phospholipids (B1166683) as Bioactive Mediators
Under conditions of oxidative stress, phospholipids containing polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of a diverse group of molecules known as oxidized phospholipids (OxPLs). smw.chsmw.ch These are not merely byproducts of cellular damage but are now recognized as potent bioactive mediators that can influence a wide array of cellular events. nih.gov OxPLs are generated through both enzymatic and non-enzymatic pathways and can accumulate in various pathological conditions, including atherosclerosis, inflammation, and neurodegenerative diseases. frontiersin.orgmdpi.com
The biological effects of OxPLs are highly dependent on their specific chemical structures. mdpi.com They can be broadly categorized into full-length and truncated forms. While some full-length OxPLs exhibit protective and anti-inflammatory properties, many truncated species are associated with pro-inflammatory and injurious effects. mdpi.com These molecules exert their influence by interacting with specific cellular receptors and signaling pathways, thereby modulating gene expression and cellular function. nih.govcaymanchem.com For instance, OxPLs can activate endothelial cells, platelets, and immune cells, contributing to the progression of inflammatory diseases. nih.gov They are also recognized by the innate immune system as danger-associated molecular patterns (DAMPs), further amplifying inflammatory responses. mdpi.com
Azelaoyl PAF as a Naturally Occurring Oxidized Lipid
Among the myriad of oxidized phospholipids, Azelaoyl Platelet-Activating Factor (this compound) has emerged as a significant and naturally occurring bioactive lipid. caymanchem.com Its chemical name is 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine. ontosight.ai this compound is an oxidatively fragmented phospholipid characterized by an ether linkage at the sn-1 position and a nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position of the glycerol (B35011) backbone. caymanchem.com This structure classifies it as an alkyl phosphatidylcholine and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL).
The formation of this compound is a consequence of the oxidative truncation of phospholipids that contain polyunsaturated fatty acids at the sn-2 position. researchgate.netnih.gov This process can occur non-enzymatically through the action of reactive oxygen species. frontiersin.org Studies have detected this compound in various biological contexts, including in the plasma of older mice, suggesting a correlation with physiological oxidative stress. nih.gov Its presence in oxLDL particles underscores its association with conditions like atherosclerosis. caymanchem.com
Detailed Research Findings
This compound has been the subject of considerable research, revealing its multifaceted roles in various biological processes. A significant body of work has identified it as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). caymanchem.comcaymanchem.com It binds to the ligand-binding pocket of PPARγ with an affinity comparable to that of the synthetic anti-diabetic drug rosiglitazone. caymanchem.com This interaction allows this compound to modulate the expression of genes involved in lipid metabolism and inflammation. caymanchem.com
Further research has elucidated the downstream effects of this compound's interaction with PPARγ. For example, it has been shown to upregulate the expression of CD36, a scavenger receptor on macrophages, thereby promoting the uptake of oxLDL. targetmol.com This mechanism is implicated in the formation of foam cells, a hallmark of atherosclerotic plaques.
In a different context, studies have explored the potential therapeutic implications of this compound. Research into Friedreich's ataxia, a neurodegenerative disease characterized by frataxin deficiency, has shown that this compound can significantly increase both frataxin protein and mRNA levels in neuronal cells and patient-derived fibroblasts. nih.govkarger.com This finding suggests that PPARγ agonists like this compound could be investigated as a potential therapeutic strategy for this condition. nih.gov
The table below summarizes key research findings related to this compound:
| Research Area | Key Finding | Implication | Reference(s) |
| Receptor Interaction | Potent agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). | Modulates gene expression related to lipid metabolism and inflammation. | caymanchem.comcaymanchem.comguidetopharmacology.org |
| Atherosclerosis | Promotes the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages through the upregulation of the scavenger receptor CD36. | Contributes to the formation of foam cells in atherosclerotic lesions. | targetmol.com |
| Neurodegenerative Disease | Increases frataxin protein and mRNA expression in cellular models of Friedreich's ataxia. | Suggests a potential therapeutic avenue for Friedreich's ataxia. | nih.govkarger.com |
| Inflammation | Can induce the formation of lipid bodies in leukocytes. | Plays a role in the inflammatory response. | |
| Cellular Signaling | Can induce apoptosis at low micromolar concentrations. | Highlights its potential cytotoxic effects under certain conditions. |
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590849 | |
| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354583-69-0 | |
| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Metabolic Pathways of Azelaoyl Paf
Oxidative Generation and Formation Mechanisms
The generation of Azelaoyl PAF is a multi-step process initiated by the oxidation of polyunsaturated fatty acids esterified to the sn-2 position of phospholipids (B1166683).
Derivation from Polyunsaturated Fatty Acyl Residues (e.g., Linoleoyl)
This compound, specifically azelaoyl-phosphatidylcholine (Az-PC), is primarily derived from the oxidative truncation of phosphatidylcholines containing polyunsaturated fatty acyl residues, with the C18:2 linoleoyl residue being the most common precursor researchgate.netnih.gov. Phosphatidylcholine is the most abundant phospholipid in cellular membranes, and its sn-2 position is typically esterified with longer and more unsaturated fatty acids compared to the sn-1 position researchgate.netnih.gov. The oxidation of the linoleoyl residue, which has two double bonds, is a key initiating event in the formation of this compound nih.gov. This process is particularly relevant in the context of low-density lipoprotein (LDL) oxidation, where the phospholipid shell is susceptible to oxidative modification, leading to the generation of azelaoyl-phosphatidylcholine nih.gov.
Role of Free Radical Oxidation and Oxidative Truncation
The formation of this compound is a consequence of free radical-mediated oxidation of these polyunsaturated fatty acyl chains nih.gov. This process involves the abstraction of a hydrogen atom from the fatty acid backbone, leading to the formation of a fatty acyl peroxyl radical. This radical can then rearrange, and subsequent fragmentation of the lipid peroxide can occur on either side of the oxygen function nih.gov. Specifically, for the common 9-(hydro)peroxide of linoleic acid, fragmentation can yield a 9-carbon fragment that bears the peroxide at its ω-end nih.gov. This oxidative truncation ultimately results in the formation of a phospholipid with an sn-2 azelaoyl residue, a nine-carbon dicarboxylic fatty acid nih.gov. This non-enzymatic generation under conditions of oxidative stress is a hallmark of PAF-like phospholipids nih.gov. The presence of this compound is therefore considered a marker of oxidative stress rather than of cellular metabolism, as intermediate-length dicarboxylic fatty acids like azelaic acid are not typically esterified into cellular phospholipids through metabolic pathways nih.gov.
Contribution of Enzymatic Processes (e.g., Myeloperoxidase)
While free radical oxidation is a primary driver, enzymatic processes can significantly contribute to the generation of this compound. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils and monocytes, plays a crucial role in this process nih.govresearchgate.netresearchgate.net. MPO utilizes hydrogen peroxide to generate highly reactive oxidants, such as hypochlorous acid (HOCl) nih.govresearchgate.net. These MPO-derived oxidants can initiate and propagate lipid peroxidation, contributing to the oxidative modification of LDL and the formation of truncated phospholipids like this compound researchgate.net. The MPO/H₂O₂/NO₂⁻ system has been shown to initiate the autoxidation and oxidative cleavage of sn-2 esters of polyunsaturated fatty acids, leading to the generation of oxidatively truncated ether phospholipids nih.gov. This highlights the role of inflammatory cells and their enzymatic machinery in creating an oxidative environment conducive to this compound formation.
Enzymatic Degradation and Inactivation
The biological activity of this compound is tightly regulated through enzymatic degradation, primarily by the action of lipoprotein-associated phospholipase A2 (Lp-PLA2).
Substrate Specificity for Lipoprotein-associated Phospholipase A2 (Lp-PLA2)
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme responsible for the hydrolysis of oxidized phospholipids pnas.orgnih.govnih.govwikipedia.org. Lp-PLA2 exhibits a high degree of substrate specificity, preferentially hydrolyzing phospholipids with short or oxidized acyl chains at the sn-2 position nih.govmdpi.com. Research has demonstrated that azelaoyl-phosphatidylcholine (Azelaoyl-PC) is an excellent substrate for Lp-PLA2 nih.gov. Molecular dynamics simulations have revealed that the carboxylate group of the azelaoyl chain forms hydrogen bonds with key amino acid residues (His151, Tyr160, and His272) within the small sn-2 pocket of the enzyme's active site, contributing to its optimal binding and hydrolysis nih.govresearchgate.net.
Comparative Hydrolytic Activity with Platelet-Activating Factor (PAF) Analogs
Studies comparing the hydrolytic activity of Lp-PLA2 towards various substrates have shown that the enzyme has a higher activity towards oxidized phospholipids compared to traditional PAF analogs pnas.orgnih.gov. Notably, the phosphatidylcholine analog of PAF-azelaoyl is a significantly better substrate for Lp-PLA2, with some studies indicating it is approximately a 20-fold better substrate than other tested compounds nih.govresearchgate.net. This high catalytic efficiency underscores the primary role of Lp-PLA2 in the catabolism and inactivation of pro-inflammatory oxidized phospholipids like this compound.
The table below summarizes the comparative substrate efficiency of Lp-PLA2 for this compound and other PAF analogs, highlighting the preferential hydrolysis of the oxidized species.
| Substrate | Relative Lp-PLA2 Activity | Key Structural Feature at sn-2 Position |
| 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (Azelaoyl-PC) | Optimal Substrate | 9-carbon dicarboxylic acid (9:0 COOH) |
| 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) | Good Substrate | 2-carbon acyl chain (2:0) |
| 1-O-hexadecyl-2-butyryl-sn-glycero-3-phosphocholine | Moderate Substrate | 4-carbon acyl chain (4:0) |
| 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAF-azelaoyl) | Good Substrate | 9-carbon dicarboxylic acid (9:0 COOH) |
| 1-palmitoyl-2-succinoyl-sn-glycero-3-phosphocholine | High Activity | 5-carbon dicarboxylic acid (5:0 COOH) |
| 1-palmitoyl-2-(5′-oxo-valeroyl)-sn-glycero-3-phosphocholine | High Activity | 5-carbon aldehyde (5:0 ALDO) |
| 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine | Minimal Activity | 18-carbon monounsaturated fatty acid (18:1) |
| 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | Minimal Activity | 20-carbon polyunsaturated fatty acid (20:4) |
| Data synthesized from multiple research findings indicating relative activity. pnas.orgnih.govresearchgate.netresearchgate.net |
The following table details the binding interactions of the azelaoyl group within the active site of Lp-PLA2, which contribute to its high substrate specificity.
| Interacting Residue in Lp-PLA2 | Type of Interaction with Azelaoyl Group |
| His151 | Hydrogen Bonding with Carboxylate Group |
| Tyr160 | Hydrogen Bonding with Carboxylate Group |
| His272 (backbone amide) | Hydrogen Bonding with Carboxylate Group |
| Based on molecular dynamics simulations. nih.govresearchgate.net |
Clearance and Transport Mechanisms of this compound
The removal and transport of Azelaoyl Platelet-Activating Factor (this compound) from circulation are critical processes that dictate its biological activity and downstream effects. These mechanisms involve specific routes of clearance, the action of dedicated transporters, and competition with other phospholipid molecules for cellular uptake.
Routes of this compound Clearance from Circulation
The clearance of this compound from the bloodstream is a rapid process facilitated by its uptake into various cells and tissues. Research indicates that circulating this compound is not primarily degraded by intravascular enzymes but is instead efficiently removed by transport into cells researchgate.net. The lung endothelium, in particular, has been identified as a significant site for the accumulation of circulating this compound researchgate.net. This suggests that the vascular endothelium plays a crucial role in sequestering this oxidized phospholipid from the circulation, thereby modulating its systemic concentrations and potential inflammatory actions. The internalization of this compound as an intact molecule points towards a saturable, transporter-mediated mechanism governing its clearance nih.gov.
Role of Specific Transporters (e.g., TMEM30a Phospholipid Importer)
A key player in the cellular uptake of this compound is the transmembrane protein 30A (TMEM30a) nih.govnih.gov. TMEM30a is a component of a P4-ATPase flippase complex, which is involved in the transport of phospholipids across cellular membranes abcam.cn. Studies have demonstrated that TMEM30a functions as a critical importer for a range of short-chain phospholipids, including this compound nih.govnih.gov.
Ectopic expression of TMEM30a in mammalian cells has been shown to promote the uptake of exogenous choline (B1196258) phospholipids like this compound nih.govnih.gov. Conversely, the suppression of TMEM30a expression through shRNA knockdown leads to a significant reduction in the import of this compound nih.govnih.gov. This reduction in uptake is associated with decreased mitochondrial depolarization and apoptosis, cellular events that can be initiated by this mitotoxic lipid nih.govnih.gov. These findings firmly establish that the TMEM30a phospholipid import system is a primary conduit for the entry of extracellular this compound into cells, where it can then exert its intracellular effects nih.govnih.gov. The localization of TMEM30a in the plasma membrane and internal organelles further supports its role in the transport of these bioactive lipids from the extracellular environment to their intracellular sites of action nih.govnih.gov.
Molecular Interactions and Receptor Agonism of Azelaoyl Paf
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Azelaoyl PAF demonstrates a significant relationship with PPARγ, a nuclear receptor that plays a crucial role in regulating genes involved in metabolism and cell differentiation. sigmaaldrich.cn
Research has established that this compound is a specific, high-affinity ligand for PPARγ. caymanchem.comnih.gov It binds to the ligand-binding pocket of recombinant PPARγ with an affinity comparable to that of rosiglitazone, a synthetic PPARγ agonist. caymanchem.comnih.govresearchgate.net The apparent dissociation constant (Kd(app)) for this binding is approximately 40 nM. nih.govresearchgate.net Further studies have shown that this compound competitively binds to the thiazolidinedione-binding site on PPARγ. lipidmaps.orgcaymanchem.comglpbio.com This potent binding makes it more effective in activating PPARγ than other known ligands such as 15-deoxy-Δ12,14-prostaglandin J2, 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), and 13-HODE. sigmaaldrich.cnlipidmaps.orgcaymanchem.com
Table 1: Comparative Binding and Potency of PPARγ Ligands
| Compound | Binding Affinity (Kd(app)) | Potency Comparison |
|---|---|---|
| This compound | ~40 nM nih.govresearchgate.net | Equipotent with Rosiglitazone caymanchem.comlipidmaps.orgglpbio.com |
| Rosiglitazone | ~40 nM nih.gov | - |
| 15-deoxy-Δ12,14-prostaglandin J2 | Lower than this compound sigmaaldrich.cnlipidmaps.orgcaymanchem.com | Less potent than this compound sigmaaldrich.cnlipidmaps.orgcaymanchem.com |
| 9-HODE | Lower than this compound sigmaaldrich.cn | Less potent than this compound sigmaaldrich.cn |
| 13-HODE | Lower than this compound sigmaaldrich.cn | Less potent than this compound sigmaaldrich.cn |
This table is generated based on available data and is for illustrative purposes.
The structure of this compound, specifically the presence of an ether bond at the sn-1 position, is a key determinant for its agonistic activity on PPARγ. caymanchem.com This oxidized alkyl phospholipid arises from the oxidative fragmentation of alkyl phosphatidylcholines found in LDL. caymanchem.comresearchgate.net
As a PPARγ agonist, this compound has been shown to induce the expression of PPAR-responsive genes. caymanchem.comresearchgate.net It can induce PPAR response element (PPRE) reporter gene expression with a half-maximal effect observed at a concentration of 100 nM. caymanchem.comresearchgate.net One of the key genes regulated by this process is CD36. caymanchem.comsigmaaldrich.cn The activation of PPARγ by this compound leads to an increased expression of CD36 in primary human monocytes. caymanchem.comresearchgate.net
Cluster of Differentiation 36 (CD36) Recognition
This compound is also recognized by the macrophage scavenger receptor CD36, a key player in the uptake of modified lipoproteins.
This compound, as a component of oxLDL, is recognized by CD36. caymanchem.com This recognition is a critical step in the internalization of oxidized lipoproteins by macrophages. researchgate.net While the precise structural basis for the binding of oxidized phospholipids (B1166683) like this compound to CD36 is still an area of investigation, it is established that CD36 is a major receptor for these molecules.
The interaction between this compound and CD36 has significant effects on macrophage function. The uptake of this compound by cells is, in part, inhibited by anti-CD36 antibodies, which also inhibit the induction of PPRE reporters. researchgate.net This suggests a feedback loop where this compound, after being recognized and taken up via CD36, activates PPARγ, which in turn further induces the expression of CD36. sigmaaldrich.cn This increased expression of CD36 enhances the macrophage's capacity to take up oxLDL, a process central to the formation of foam cells. sigmaaldrich.cntargetmol.comtargetmol.com Studies have shown that lipophilic PPARγ activators like this compound can prevent the downregulation of CD36, highlighting their role in maintaining the receptor's activity. researchgate.netnih.gov
Platelet-Activating Factor Receptor (PAFR) Activation
This compound, a product of oxidative lipid fragmentation, is recognized for its role as a signaling molecule that interacts with the Platelet-Activating Factor Receptor (PAFR). nih.gov This interaction triggers a cascade of intracellular events, positioning this compound as a notable PAF-like agonist. nih.gov
This compound, chemically identified as 1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized alkyl phospholipid that functions as a Platelet-Activating Factor (PAF)-like agonist. nih.govontosight.ai It is generated when phospholipids with linoleoyl residues undergo oxidative truncation, resulting in a molecule that structurally resembles the potent inflammatory mediator, PAF. nih.gov This structural mimicry allows this compound to bind to and stimulate the G protein-coupled receptor for PAF, known as PTAFR. nih.gov Research applications utilize this compound to imitate the effects of natural PAF, which is instrumental in studying the physiological and pathological roles of PAF signaling, such as in inflammation and platelet aggregation. ontosight.ai
The formation of this compound is a non-enzymatic process resulting from oxidative stress, where polyunsaturated fatty acyl residues are fragmented. nih.govnih.gov This contrasts with the regulated enzymatic synthesis of classical PAF. nih.gov Despite differences in their sn-2 acyl chains, both molecules are recognized by the PAFR, leading to the initiation of inflammatory responses. nih.govnih.gov
| Attribute | Description | References |
|---|---|---|
| Compound Type | Oxidized alkyl phospholipid; PAF-like lipid. | nih.govnih.gov |
| Receptor Target | Platelet-Activating Factor Receptor (PAFR or PTAFR). | nih.gov |
| Function | Acts as a PAF-like agonist, stimulating the PAFR. | nih.govnih.gov |
| Origin | Formed via oxidative truncation of linoleyl choline (B1196258) phospholipids. | nih.gov |
| Chemical Name | 1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine. | ontosight.ai |
The Platelet-Activating Factor Receptor (PAFR) exhibits significant ligand selectivity, allowing it to detect specific phospholipid structures. nih.gov The canonical ligands for PAFR, such as PAF itself, are characterized by an sn-1 ether bond, a short sn-2 acetyl group, and a choline headgroup at the sn-3 position. nih.gov These features are critical for high-affinity binding and receptor activation. nih.govnih.gov
While this compound shares the crucial sn-1 ether linkage and the sn-3 phosphocholine (B91661) headgroup with classical PAF, it possesses a much longer nine-carbon azelaoyl chain at the sn-2 position. nih.govontosight.ai Historically, a short sn-2 acyl chain was considered an absolute requirement for PAFR agonism. nih.govnih.gov However, research has demonstrated that this is not a strict criterion. nih.gov The PAFR can indeed recognize and be activated by ligands with longer sn-2 acidic residues, such as the nine-carbon azelaoyl moiety of this compound. nih.gov This indicates that the receptor's binding pocket can accommodate a broader range of structures than previously thought, enabling it to act as a sensor for certain products of lipid peroxidation. nih.gov The ability of oxidatively truncated phospholipids like Az-lysoPAF to compete with PAF for cellular uptake further suggests a shared recognition mechanism. nih.govahajournals.org
Upon binding of an agonist like this compound, the Platelet-Activating Factor Receptor (PAFR), a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades. nih.govnih.gov Activation of PAFR by PAF-like agonists is known to engage downstream effectors such as Phospholipase C (PLC) and Protein Kinase C (PKC). inca.gov.br
Specific downstream effects of PAFR activation by oxidized phospholipids include the induction of cytokine expression. nih.gov For instance, the activation of PAFR by certain PAF-like lipids found in oxidized low-density lipoprotein (oxLDL) can lead to the expression of Interleukin-8 (IL-8) and promote the binding of monocytes to endothelial cells. nih.gov In another context, PAF can be metabolized to this compound, which then stimulates the release of Interleukin-6 (IL-6) from macrophages in adipose tissue. mdpi.com This process involves PAF functioning as a paracrine signal that activates an autocrine IL-6/STAT3 signaling pathway in preadipocytes and adipocytes. mdpi.com The c-Src/JAK2/STAT3 pathway has also been implicated in the regulation of IL-8 transcription following the activation of cellular signaling by oxidized phospholipids. nih.gov
| Component | Details | References |
|---|---|---|
| Receptor Type | G protein-coupled receptor (GPCR). | nih.govnih.gov |
| Primary Effectors | Phospholipase C (PLC), Protein Kinase C (PKC). | inca.gov.br |
| Key Pathways | IL-6/STAT3 signaling, c-Src/JAK2/STAT3 pathway. | nih.govmdpi.com |
| Cellular Responses | Induction of cytokine expression (e.g., IL-6, IL-8), promotion of monocyte-endothelial cell binding. | nih.govmdpi.com |
Cellular and Subcellular Effects of Azelaoyl Paf
Modulation of Mitochondrial Function and Apoptosis
Azelaoyl PAF directly targets mitochondria, initiating a sequence that can culminate in programmed cell death, or apoptosis. This process is primarily driven by the compound's ability to compromise the mitochondrial membrane and activate specific cell death pathways.
Exogenously introduced this compound is rapidly internalized by cells and becomes associated with mitochondria. core.ac.uk This interaction leads to the depolarization of the mitochondrial membrane. core.ac.ukaai.org Studies have shown that this mitotoxic, oxidatively truncated phospholipid causes mitochondria to swell. core.ac.uknih.govnih.gov This physical disruption of the organelle is a critical early step in the apoptotic process. core.ac.uk The ability of this compound to induce mitochondrial depolarization has been observed in various cell types, including platelets. nih.govnih.gov Research has also indicated that the knockdown of the phospholipid transport protein TMEM30a can reduce the mitochondrial depolarization caused by this compound, suggesting that its entry into the cell is a prerequisite for its mitotoxic effects. aai.org This process appears to involve an interaction with the pro-apoptotic protein Bid, which possesses phospholipid binding activity and aids in depolarizing the organelle. core.ac.uk
The mitochondrial damage induced by this compound triggers the intrinsic pathway of apoptosis. nih.govnih.gov The depolarization and swelling of the mitochondria lead to the release of pro-apoptotic proteins from the intermembrane space into the cytoplasm, including cytochrome c and apoptosis-inducing factor. nih.govnih.gov The release of cytochrome c is a pivotal event, as it associates with other proteins to form the apoptosome. nih.gov This complex then activates caspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3. nih.govnih.gov The activation of this caspase cascade ultimately leads to the biochemical and morphological changes characteristic of apoptotic cell death. nih.gov This entire cascade can be blocked by the overexpression of Bcl-xL, an anti-apoptotic protein that prevents mitochondrial permeabilization and the subsequent release of cytochrome c. nih.govnih.gov
Table 1: Effects of this compound on Mitochondrial Function and Apoptosis
| Effect | Observation | Key Mediators | References |
|---|---|---|---|
| Mitochondrial Depolarization | Causes mitochondrial swelling and loss of membrane potential. | Direct interaction with mitochondria, Bid protein. | nih.gov, nih.gov, core.ac.uk, aai.org |
| Pro-Apoptotic Protein Release | Induces release of cytochrome c and apoptosis-inducing factor from mitochondria. | Mitochondrial membrane permeabilization. | nih.gov, nih.gov |
| Caspase Activation | Activates the intrinsic caspase cascade, specifically caspase-9 and caspase-3. | Apoptosome formation following cytochrome c release. | nih.gov, nih.gov |
| Apoptotic Cell Death | Induces programmed cell death. | Executioner caspase-3 activity. | nih.gov, , aai.org |
Transcriptional and Translational Regulation
As a PPARγ agonist, this compound has the capacity to influence gene expression, leading to the upregulation of specific genes and subsequent changes in protein levels. nih.gov
Research has demonstrated that this compound can significantly increase the expression of the FXN gene, which codes for the mitochondrial protein frataxin. nih.gov In studies using human neuroblastoma cells (SKNBE) and primary fibroblasts from patients with Friedreich's ataxia, treatment with this compound resulted in a twofold increase in intracellular frataxin levels. nih.govresearchgate.net This effect was observed at both the messenger RNA (mRNA) and protein levels, indicating that the regulation occurs at the transcriptional level. nih.govresearchgate.netmdpi.com The upregulation of frataxin is particularly noteworthy as this protein is deficient in Friedreich's ataxia. nih.govhmlfunctionalcare.com Additionally, this compound has been shown to increase the mRNA and protein levels of ferritin in fibroblasts from these patients. targetmol.com
The observed increase in frataxin and ferritin protein levels is a direct consequence of the upregulation of their respective mRNAs. nih.govresearchgate.nettargetmol.com By promoting the transcription of these genes, this compound effectively stimulates their translation into functional proteins. nih.gov This demonstrates a clear influence of the compound on the protein synthesis machinery, driven by its primary effect on gene transcription. The mechanism involves this compound acting as a PPARγ agonist, which initiates a signaling cascade that results in increased transcription of target genes. nih.gov
The influence of this compound on gene transcription extends to other downstream targets. In one study investigating phospholipid signaling in plants, the application of various phospholipids (B1166683), including this compound, was assessed for its effect on the transcription of the tillering gene Tatab1. biorxiv.org The results showed that while phosphatidylcholine (PC) significantly increased Tatab1 transcription, the differences in transcript levels induced by other phospholipids like this compound were not significant in one of the tested lines. biorxiv.org This suggests that while this compound can modulate gene transcription, its effects can be specific and context-dependent.
Table 2: Transcriptional and Translational Effects of this compound
| Target Gene/Protein | Effect | Cell/Model System | Fold Change/Observation | References |
|---|---|---|---|---|
| Frataxin (FXN) | Upregulation of mRNA and protein | Human neuroblastoma (SKNBE), FRDA patient fibroblasts | ~2-fold increase | nih.gov, researchgate.net, mdpi.com |
| Ferritin | Upregulation of mRNA and protein | FRDA patient fibroblasts | Significant increase | targetmol.com |
| Tatab1 | Modulation of transcription | Plant model (NIL-TaPCGR1-3BhapI) | Not significant compared to control | biorxiv.org |
Impact on Cell Signaling and Phenotype
This compound has been shown to influence intracellular calcium (Ca2+) levels, a critical second messenger in numerous cellular processes. Studies have demonstrated that HPLC-purified fractions of phospholipids from oxLDL, which include this compound, can induce calcium flux in neutrophils. While direct and isolated studies on this compound's sole impact on Ca2+ flux are part of a broader area of research into oxidized phospholipids, its activity is often considered in the context of other PAF-like molecules. For instance, Platelet-Activating Factor (PAF) itself, a structurally related compound, is well-known to induce intracellular Ca2+ mobilization upon binding to its receptor, which in turn stimulates the phosphatidylinositol cycle. mdpi.com The PAF receptor is coupled to G-proteins that modulate intracellular signaling pathways regulating cytoplasmic calcium concentration. researchgate.net Although this compound primarily acts through PPARγ, its structural similarities to PAF and its presence in oxLDL suggest a potential role in modulating Ca2+ signaling, a hypothesis supported by the observation that oxLDL particles can stimulate intracellular Ca2+ flux in platelets. nih.gov
This compound plays a significant role in macrophage biology, largely through its potent activation of PPARγ. sigmaaldrich.cncaymanchem.com Activation of PPARγ by this compound promotes the differentiation of monocytes into macrophages. avantiresearch.comcaymanchem.com A key aspect of this process is the upregulation of the scavenger receptor CD36 on the macrophage surface. sigmaaldrich.cncaymanchem.com This increased expression of CD36 facilitates the uptake of oxidized LDL (oxLDL) by macrophages, a critical event in the formation of foam cells, which are a hallmark of atherosclerotic lesions. sigmaaldrich.cncaymanchem.com
Research has shown that this compound can induce a 1.8-fold increase in the mRNA levels of the PPARγ-dependent gene CD36 in macrophages. ahajournals.org Furthermore, this compound has been observed to induce the formation of lipid bodies in macrophages, particularly at later time points (6 hours), and it can act synergistically with suboptimal concentrations of oxLDL to enhance this effect. Lipid body formation is considered an important pro-inflammatory response of macrophages to oxLDL. The activation of PPARγ by ligands like this compound has also been shown to prevent the downregulation of CD36 by other agents, highlighting its regulatory role in macrophage function.
Table 1: Effect of this compound on Macrophage Gene Expression
| Target Gene | Effect | Fold Change | Cellular Context |
|---|---|---|---|
| CD36 | mRNA Induction | 1.8-fold | Macrophages |
The role of this compound in platelet activation is linked to its nature as an oxidatively truncated phospholipid found in oxLDL. nih.gov While Platelet-Activating Factor (PAF) is a potent activator of platelets, causing aggregation and degranulation, the direct and isolated effects of this compound are more nuanced. mdpi.commdpi.comresearchgate.net Oxidized LDL particles containing compounds like hexadecyl azelaoyl-lysoPAF (HAz-LPAF), a related molecule, can synergize with other agonists to increase intracellular Ca++ and augment platelet activation. nih.gov
This compound, as a component of oxLDL, enters cells through mechanisms that internalize these lipoprotein particles, such as scavenger receptors like CD36 on macrophages. sigmaaldrich.cncaymanchem.com Once inside the cell, its actions are largely mediated by its interaction with the nuclear receptor PPARγ. sigmaaldrich.cncaymanchem.com This implies that after cellular uptake, this compound or its active components must traverse the cytoplasm to reach the nucleus to exert its effects on gene transcription.
Furthermore, research on structurally similar, short-chain choline (B1196258) phospholipids suggests the existence of specific transport systems. researchgate.net A phospholipid import system involving the protein TMEM30a has been identified, which is responsible for the translocation of extracellular choline phospholipids with short sn-2 residues into the cell. researchgate.net This transport mechanism allows such phospholipids to access intracellular targets and sites of metabolism. researchgate.net While not exclusively demonstrated for this compound, it is plausible that such pathways contribute to its intracellular bioavailability, enabling it to reach and activate nuclear receptors like PPARγ. core.ac.uk The ability of extracellular oxidized phospholipids to be internalized gives them access to intracellular compartments where they can modulate cellular processes, including gene regulation and mitochondrial function. core.ac.ukresearchgate.net In fibroblasts from individuals with Friedreich's Ataxia, this compound has been shown to significantly increase both mRNA and protein levels of frataxin, indicating it acts on a transcriptional mechanism within the cell. frontiersin.orgnih.gov
Pathophysiological Implications and Disease Mechanisms of Azelaoyl Paf
Role in Atherosclerosis
Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the formation of plaques within the arterial wall. nih.gov Oxidized low-density lipoprotein (oxLDL) is a key player in the initiation and progression of these atherosclerotic lesions. nih.govcaymanchem.com Azelaoyl PAF, as a component of oxLDL, is deeply implicated in this process. avantiresearch.com
Promotion of Oxidized Low-Density Lipoprotein (oxLDL) Uptake
This compound plays a significant role in the accumulation of lipids within macrophages, a critical event in the formation of foam cells, which are a hallmark of atherosclerotic plaques. sigmaaldrich.cn Research has shown that this compound acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). avantiresearch.comsigmaaldrich.cntargetmol.com The activation of PPARγ by this compound upregulates the expression of the scavenger receptor CD36 on macrophages. sigmaaldrich.cntargetmol.com This increased expression of CD36 enhances the uptake of oxLDL by these immune cells, leading to their transformation into lipid-laden foam cells and contributing to plaque development. sigmaaldrich.cntargetmol.com The potency of this compound as a PPARγ agonist is comparable to that of synthetic drugs like rosiglitazone. caymanchem.comtargetmol.com
Contribution to Vascular Inflammatory Processes
The influence of this compound extends to promoting inflammatory responses within the vasculature. Oxidized phospholipids (B1166683), including this compound, can induce an inflammatory response in endothelial cells by stimulating the expression of pro-inflammatory genes. caymanchem.comcaymanchem.com This leads to the production of molecules like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), which attract immune cells to the arterial wall, a key step in the formation of atherosclerotic lesions. caymanchem.comcaymanchem.com Furthermore, these oxidized phospholipids can activate platelets and induce the differentiation of monocytes, further contributing to the inflammatory cascade and plaque formation. caymanchem.comcaymanchem.com
Contribution to Inflammatory States
Beyond its specific role in atherosclerosis, this compound is also recognized for its broader contribution to systemic inflammatory conditions.
This compound as a Marker of Oxidative Stress
This compound is formed through the oxidative truncation of polyunsaturated phospholipids, a process that is not part of normal cellular metabolism. nih.govresearchgate.netnih.gov Specifically, it is a common product of the oxidation of the linoleoyl residue in phosphatidylcholine. nih.govresearchgate.net Its presence in biological systems is therefore considered a reliable indicator of ongoing oxidative stress, a condition implicated in a wide range of diseases. nih.govresearchgate.netnih.gov Studies have shown that circulating levels of this compound are increased in conditions associated with heightened oxidative stress, such as aging and chronic alcohol consumption. nih.gov
Association with Pro-inflammatory Changes
This compound and other structurally similar oxidized phospholipids exhibit pro-inflammatory properties. researchgate.net They can stimulate various immune cells, including monocytes and leukocytes, contributing to a pro-inflammatory environment. caymanchem.com While some oxidized phospholipids can have anti-inflammatory effects, truncated forms like this compound are generally associated with exacerbating inflammation and increasing vascular permeability. researchgate.net Research has indicated that oxidized LDL and its phospholipid components can induce the formation of lipid bodies in leukocytes, a phenomenon blocked by platelet-activating factor (PAF) receptor antagonists, suggesting that PAF-like lipids, including this compound, are key mediators of this pro-inflammatory effect.
Involvement in Neurodegenerative Conditions
Emerging research suggests a potential role for this compound in the pathophysiology of certain neurodegenerative diseases, particularly Friedreich's ataxia. sigmaaldrich.compracticalneurology.commdpi.com Friedreich's ataxia is a genetic disorder characterized by a deficiency in the protein frataxin. practicalneurology.commdpi.com Studies have demonstrated that this compound, acting as a PPARγ agonist, can increase the expression of both frataxin mRNA and protein in primary fibroblasts from both healthy individuals and patients with Friedreich's ataxia. targetmol.commdpi.com Similar effects have been observed in neuroblastoma cell lines. mdpi.com These findings suggest that this compound may influence the expression of the frataxin gene in tissues relevant to the disease, opening up potential avenues for therapeutic investigation. mdpi.com
Modulation of Frataxin Levels in Friedreich's Ataxia Models
This compound has demonstrated a significant impact on frataxin levels in cellular models of Friedreich's Ataxia (FRDA). nih.govresearchgate.net Research has shown that treatment with this compound, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, can lead to a twofold increase in intracellular frataxin levels in both human neuroblastoma cells (SKNBE) and primary fibroblasts derived from individuals with FRDA. nih.govresearchgate.netresearchgate.net This increase is not merely at the protein level; this compound also elevates frataxin mRNA expression, indicating that it functions through a transcriptional mechanism. nih.govresearchgate.net
The rationale for investigating PPARγ agonists like this compound stems from observations in gene expression profiles that showed a frataxin response to another PPARγ agonist, rosiglitazone. nih.govresearchgate.net This led to the hypothesis that activating the PPARγ pathway could be a viable therapeutic strategy for FRDA, a neurodegenerative disease caused by frataxin deficiency. nih.govoup.com The findings support the role of the PPARγ pathway in regulating frataxin expression and suggest that its modulation by agonists such as this compound could be a promising approach for increasing frataxin levels in affected individuals. oup.comfrontiersin.org
Table 1: Effect of this compound on Frataxin Levels in Friedreich's Ataxia Models
| Cell Type | Treatment | Outcome | Reference |
|---|---|---|---|
| Human Neuroblastoma Cells (SKNBE) | This compound | Significant increase in intracellular frataxin protein and mRNA levels. | nih.govresearchgate.net |
| Primary Fibroblasts from FRDA Patients | This compound | Approximately twofold increase in intracellular frataxin protein and mRNA levels. | nih.govresearchgate.netresearchgate.net |
| Primary Fibroblasts from Healthy Controls | This compound | Increase in frataxin mRNA and protein expression. | researchgate.netmdpi.com |
Implications for Therapeutic Strategies in Neurological Disorders
The ability of this compound to increase frataxin levels carries significant implications for therapeutic strategies in neurological disorders, particularly Friedreich's Ataxia. nih.govescholarship.org As a PPARγ agonist, this compound is part of a class of drugs that have been considered for treating FRDA due to their potential to not only increase frataxin but also to provide antioxidative benefits. researchgate.netescholarship.org The successful demonstration that this compound elevates both frataxin mRNA and protein in relevant cell models provides a logical foundation for further investigation into the clinical utility of this compound and other PPARγ agonists for FRDA therapy. nih.govpsu.edu
The therapeutic potential of modulating the PPARγ pathway is further underscored by the fact that other PPARγ agonists, such as pioglitazone, have also been studied in the context of FRDA and have completed Phase III clinical trials. escholarship.org These developments highlight a growing interest in targeting this pathway to address the underlying frataxin deficiency in this debilitating neurodegenerative disease. mdpi.comfrontiersin.org
Influence on Ischemia-Reperfusion Injury
Attenuation of Cardiomyocyte Apoptosis
This compound has been investigated for its potential to protect against myocardial ischemia-reperfusion (I/R) injury by reducing cardiomyocyte apoptosis. nih.govsemanticscholar.org The proposed mechanism involves the activation of PPARγ, which plays a crucial role in mitigating the inflammatory cascade that contributes to cell death following reperfusion. nih.govsemanticscholar.org Studies suggest that as a specific PPARγ agonist, this compound can inhibit the inflammatory processes associated with I/R injury, thereby reducing the programmed cell death of cardiomyocytes. nih.govsemanticscholar.orgresearchgate.net This protective effect could potentially prevent complications arising from I/R injury, such as heart failure and arrhythmias. nih.govsemanticscholar.org
Research has indicated that activating CD36 signaling, which can subsequently activate PPARγ, leads to a significant reduction in infarct size and preservation of hemodynamic function in animal models of coronary ligation and reperfusion. semanticscholar.org This provides indirect support for the hypothesis that this compound, by activating PPARγ, can attenuate cardiomyocyte apoptosis in the setting of myocardial I/R injury. nih.govsemanticscholar.org
Activation of PPARγ Signaling in Cardioprotection
The cardioprotective effects of this compound are closely linked to its function as a high-affinity ligand and agonist for PPARγ. nih.govavantiresearch.com It binds to PPARγ with an affinity comparable to that of the well-known antidiabetic drug, rosiglitazone. semanticscholar.orgcaymanchem.com This activation of PPARγ signaling is believed to be central to its ability to protect the heart during ischemia-reperfusion. nih.govsemanticscholar.org
Ligand-activated PPARγ can inhibit key inflammatory signaling pathways, such as NF-κB and JAK-STAT, which are implicated in the pathophysiology of myocardial I/R injury. nih.gov By negatively regulating these pathways, this compound can suppress the inflammatory response, reduce cardiomyocyte death, and ultimately improve cardiac function. nih.govsemanticscholar.org This positions this compound as a potentially valuable therapeutic agent for individuals experiencing myocardial ischemia-reperfusion injury. nih.govsemanticscholar.org
Association with Chronic Organ Dysfunction
Hepatic and Renal Injury in Ethanol-Induced Oxidative Stress
Chronic ethanol (B145695) consumption is known to induce oxidative stress, leading to tissue damage in various organs, including the liver and kidneys. nih.govmdpi.com A key player in this process is the enzyme cytochrome P450 2E1 (CYP2E1), which is induced by ethanol and generates free radicals during its metabolism. nih.gov This oxidative stress leads to the formation of oxidized phospholipids, such as azelaoyl-phosphatidylcholine (a PAF-like lipid), which has been found to accumulate in the kidneys of ethanol-fed rats. nih.govresearchgate.net
The accumulation of this oxidized phospholipid in the kidney stimulates the PAF receptor (PTAFR), which is expressed on neutrophils and kidney tubules. nih.gov This triggers an inflammatory response characterized by the infiltration of leukocytes, including myeloperoxidase-containing neutrophils. nih.govnih.gov This inflammatory cascade, driven by the local formation of PTAFR ligands in response to ethanol catabolism, is believed to be a significant contributor to ethanol-induced kidney damage and dysfunction. nih.gov Studies have shown that genetic ablation of the PAF receptor can reduce leukocyte infiltration and suppress oxidative damage and kidney dysfunction in mice chronically fed ethanol, highlighting the critical role of this signaling pathway in alcohol-induced renal injury. nih.gov While the direct link between this compound and ethanol-induced hepatic injury is less explicitly detailed in the provided context, the general mechanism of oxidative stress and inflammation is a common pathway in alcohol-related liver disease. mdpi.com
Presence in Cancer Microenvironments
The tumor microenvironment is a complex milieu of cells, signaling molecules, and extracellular matrix components. In malignancies that affect the peritoneal cavity, such as carcinomatous peritonitis, this microenvironment includes ascitic fluid. The composition of ascitic fluid can provide insights into the pathological processes of the cancer.
A study utilizing a murine model of carcinomatous peritonitis, induced by the injection of Colon-26 cells, investigated the modulation of various lipid mediators in the ascitic fluid. mdpi.com This comprehensive analysis revealed changes in the levels of numerous lipids, including sphingolipids, lysophospholipids, and eicosanoids. mdpi.com Within this context, the levels of this compound were measured. The research indicated that the levels of metabolites derived from linoleic acid and Azelaoyl-PAF were lower in the ascitic fluid of the mice with carcinomatous peritonitis (Colon-26 mice) compared to the control mice. mdpi.com
The following table presents the observed changes in Azelaoyl-PAF levels in the ascitic fluid of a murine model of carcinomatous peritonitis.
| Animal Model | Condition | Analyte | Change in Ascitic Fluid | Reference |
| Balb/c mice | Carcinomatous Peritonitis (Colon-26 cells) | This compound | Lower | mdpi.com |
The alteration in this compound levels in the cancerous ascitic fluid occurs alongside a widespread shift in the lipid mediator profile, suggesting a potential interplay in the tumor microenvironment. mdpi.com The same study that detected lower this compound levels also reported significant changes in other lipid classes. mdpi.com
For instance, levels of sphingosine (B13886) 1-phosphate (S1P) were found to be increased in the ascitic fluid of the tumor-bearing mice. mdpi.com Concurrently, there was a marked decrease in phosphatidylserine (B164497) (PS), while its product, lysophosphatidylserine (B10771985) (LysoPS), was increased. mdpi.com Furthermore, the levels of arachidonic acid derivatives, particularly those related to prostaglandin (B15479496) E2 (PGE2), were elevated in the ascitic fluid. mdpi.com
This complex modulation of various lipid mediators, including the observed decrease in this compound, points to a significant reprogramming of lipid metabolism and signaling within the cancer microenvironment. While the direct influence of the reduced this compound on the other lipid mediators was not explicitly established, its altered level is part of a broader signature of lipid dysregulation in malignancy. mdpi.com This lipidomic shift is thought to contribute to cancer progression by affecting processes such as inflammation, cell proliferation, and immune response. mdpi.com
Methodological Approaches in Azelaoyl Paf Research
Advanced Analytical Techniques
Advanced analytical methods are crucial for the accurate detection and characterization of Azelaoyl PAF in complex biological matrices and for understanding its molecular interactions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of this compound. This method combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the identification and quantification of this compound even at low concentrations in biological samples. The methodology typically involves an initial extraction of lipids from the sample matrix, followed by chromatographic separation, often using reverse-phase columns. The separated lipids are then ionized, and the mass spectrometer is set to detect the specific mass-to-charge ratio of this compound and its characteristic fragment ions, ensuring high selectivity and accuracy. A detailed protocol for the simultaneous analysis of multiple lipid mediators, including this compound, has been developed, highlighting the utility of this approach in lipidomics research.
A key aspect of LC-MS/MS analysis is the fragmentation pattern of the target molecule. For this compound, the fragmentation in the mass spectrometer provides structural information that confirms its identity. For instance, in the analysis of platelet-activating factor (PAF) and its analogs, the fragmentation can reveal details about the sn-1 and sn-2 groups of the glycerophospholipid backbone.
Table 1: Key Parameters in LC-MS/MS Quantification of this compound
| Parameter | Description |
| Sample Preparation | Lipid extraction from biological matrices (e.g., plasma, cell lysates) |
| Chromatography | Reverse-phase liquid chromatography for separation of lipid species |
| Ionization | Electrospray ionization (ESI) is commonly used for phospholipids (B1166683) |
| Mass Analysis | Tandem mass spectrometry (MS/MS) for detection of precursor and product ions |
| Quantification | Based on the peak area of specific transitions for this compound |
To understand the three-dimensional structure of this compound and its interactions with biological targets, researchers utilize a combination of spectroscopic and computational methods.
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy can be employed to study the secondary structure of molecules that interact with this compound. For instance, the influence of this compound on the conformation of peptides can be assessed by analyzing changes in the amide I and II bands of the peptide backbone.
Computational Approaches: Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complexes with proteins, such as receptors or enzymes, at an atomic level. These simulations can predict the stability of the interactions and the conformational changes that occur upon binding. For example, MD simulations have been used to study the interaction of peptides with lipid assemblies containing oxidized phospholipids like this compound. Furthermore, computational docking studies can predict the binding mode of this compound to its target proteins, which is instrumental in understanding its mechanism of action.
In Vitro Cellular Models
In vitro cellular models are indispensable tools for investigating the biological activities of this compound in a controlled environment. These models allow for the detailed examination of cellular responses and signaling pathways affected by this compound.
The human neuroblastoma cell line SKNBE has been instrumental in studying the effects of this compound in the context of neurodegenerative diseases, particularly Friedreich's ataxia. Research has demonstrated that this compound acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. In SKNBE cells, treatment with this compound has been shown to significantly increase the expression of frataxin mRNA and protein. researchgate.netresearchgate.netprotocols.ionih.gov This finding is of therapeutic interest as Friedreich's ataxia is characterized by a deficiency in frataxin.
Table 2: Research Findings of this compound in SKNBE Neuroblastoma Cells
| Finding | Method of Analysis | Implication |
| Increased frataxin mRNA levels | Quantitative Real-Time PCR | Transcriptional upregulation of the frataxin gene |
| Increased frataxin protein levels | Western Blot | Potential therapeutic effect for Friedreich's ataxia |
To further validate the findings from cell lines in a more disease-relevant context, primary fibroblast cultures obtained from skin biopsies of Friedreich's ataxia patients are utilized. These primary cells retain the genetic background of the patients and provide a valuable model for studying disease mechanisms and therapeutic interventions. Consistent with the results from neuroblastoma cells, studies have shown that this compound treatment increases both frataxin mRNA and protein levels in fibroblasts from Friedreich's ataxia patients. researchgate.netresearchgate.net This demonstrates the potential of this compound to correct the molecular defect in patient-derived cells.
The role of this compound in inflammatory conditions such as atherosclerosis is investigated using macrophage and monocyte cultures. Macrophages are key players in the development of atherosclerotic plaques. Recent studies have shown that alkylglycerols can be metabolized by adipose tissue macrophages into platelet-activating factor (PAF), which is then non-enzymatically converted to this compound. This endogenously produced this compound can then stimulate the release of interleukin-6 (IL-6) from these macrophages, highlighting a role in inflammatory signaling. While this specific finding is in the context of adipose tissue, the methodology of using macrophage cultures to study the effects of this compound is directly applicable to atherosclerosis research, where macrophage-mediated inflammation is a central process.
In Vivo Animal Models
Murine models are fundamental in understanding the in vivo relevance of this compound (Az-PC) in conditions of oxidative stress and inflammation. Studies have utilized mouse models of aging, a natural condition of increased systemic oxidative stress, to investigate the levels of this oxidized phospholipid. nih.gov
Research has demonstrated that plasma concentrations of Az-PC are significantly elevated in older mice compared to their younger counterparts. nih.govresearchgate.net This finding establishes a direct correlation between the aging process, which is characterized by a progressive increase in oxidative stress, and the endogenous production of Az-PC. nih.gov The rapid clearance of Az-PC from circulation means that its elevated levels are indicative of continuous and enhanced oxidative damage to cellular phospholipids in these animals. nih.gov
In addition to models of chronic oxidative stress like aging, murine models of acute inflammation have also been employed. In a mouse model of allergic asthma, the neutralization of oxidized phospholipids, a class of compounds that includes Az-PC, was shown to ameliorate airway inflammation and hyperresponsiveness. nih.govresearchgate.net This suggests that oxidatively truncated phospholipids like Az-PC are not just markers but also active mediators in inflammatory pathologies. nih.gov
Table 2: Findings in Murine Models of Oxidative Stress and Inflammation
| Murine Model | Compound Measured | Key Research Finding | Reference |
|---|---|---|---|
| Aging Mice (Model of chronic oxidative stress) | Azelaoyl Phosphatidylcholine (Az-PC) | Plasma levels of Az-PC were significantly increased in older male mice. | nih.govresearchgate.net |
| Allergic Asthma (Model of acute inflammation) | Oxidized Phosphatidylcholines (OxPCs) | Neutralization of OxPCs reduced airway inflammation and hyperresponsiveness. | nih.govresearchgate.net |
The role of the Platelet-Activating Factor (PAF) receptor (PAFR) is critical in mediating the effects of PAF and structurally similar oxidized phospholipids. While direct studies administering this compound (Az-PC) to PAFR-deficient mice are not widely documented, there is substantial evidence suggesting that many biological effects of acyl-oxidized phospholipids are mediated through the PAF receptor. ahajournals.org
Studies have shown that various oxidized phospholipids can compete with PAF for binding to the PAFR. nih.gov Furthermore, the inflammatory effects of oxidized phosphatidylcholines can be inhibited by PAF receptor antagonists. ahajournals.org This indicates a shared signaling pathway and provides a strong rationale for using PAFR-deficient mouse models to dissect the specific contributions of this receptor to the biological activities of Az-PC. For instance, PAFR-deficient mice have been shown to be protected from certain types of inflammation-driven tissue damage where oxidized phospholipids are known to be elevated. researchgate.net
Therefore, PAFR-knockout mice represent a valuable tool for future research to confirm whether the pro-inflammatory and pro-thrombotic effects observed with Az-PC are dependent on signaling through the PAF receptor. Such studies would clarify the precise mechanism of action and distinguish PAFR-dependent effects from those potentially mediated by other receptors that recognize oxidized lipids, such as CD36. nih.govnih.gov
Future Directions and Research Perspectives
Elucidating Novel Azelaoyl PAF-Mediated Signaling Pathways
While the interaction of this compound with PPARγ is a significant finding, it is likely not its only mechanism of action. avantiresearch.comguidetopharmacology.orgtargetmol.com Future research must aim to uncover other signaling pathways it may trigger. A surprising discovery was that intact oxLDL particles, which contain this compound, can activate platelets via the Platelet-Activating Factor (PAF) receptor. ahajournals.org This was unexpected, as the PAF receptor was thought to recognize only phospholipids (B1166683) with very short sn-2 residues, unlike the medium-length azelaoyl chain. ahajournals.org This finding opens a critical avenue of investigation into whether this compound directly binds and activates the PAF receptor and the downstream consequences of this interaction in platelets and other immune cells that express the receptor. ahajournals.orgresearchgate.net
Furthermore, several studies have highlighted that this compound and related oxidized phospholipids can induce mitochondrial dysfunction and initiate the intrinsic caspase cascade leading to apoptosis. nih.gov The precise signaling events that connect this compound exposure to mitochondrial depolarization and subsequent cell death remain to be fully elucidated. ahajournals.orgnih.gov Research is needed to identify the intracellular trafficking pathways of this compound and the specific mitochondrial proteins it may interact with to trigger these effects. It is also plausible that this compound engages in signaling pathways entirely independent of the PAF receptor or PPARγ, a hypothesis supported by findings that other oxidized phospholipids can mediate effects in endothelial cells through distinct, uncharacterized pathways. uni-muenchen.de
Investigation of Interplay with Other Oxidized Lipid Mediators
This compound does not exist in a vacuum; it is part of a complex milieu of bioactive lipids, particularly within oxidized lipoproteins. ahajournals.orgnih.gov A critical future direction is to understand its interplay with other oxidized lipid mediators. Oxidized LDL contains a diverse array of truncated phospholipids, such as glutaroyl lyso-PAF and butanoyl PAF, which may act synergistically or antagonistically with this compound. targetmol.comnih.gov These different oxidized phospholipids can compete for cellular uptake, suggesting a complex regulatory network at the level of transport. ahajournals.org
Characterization of Structural Analogs and Structure-Activity Relationships
A deep understanding of how the structure of this compound relates to its function is essential for developing targeted therapies and research tools. This requires the characterization of its structural analogs and a systematic analysis of their activities.
A key comparison is between this compound, which has an ether linkage at the sn-1 position, and its acyl (ester-linked) analog, azelaoyl-PC. Research has shown that azelaoyl-PC is a significantly better substrate for the hydrolyzing enzyme Lp-PLA2—by a factor of approximately 20—highlighting that the sn-1 linkage is a critical determinant of its metabolic stability. researchgate.netescholarship.org
Molecular dynamics simulations have provided insight into the structure-activity relationship for Lp-PLA2 binding. The enzyme's active site contains a small sn-2 pocket that accommodates the azelaoyl chain. escholarship.org The terminal carboxylate group of the azelaoyl residue is crucial for high-affinity binding, as it forms specific hydrogen bonds with the amino acid residues His151, Tyr160, and His272 within this pocket. pnas.orgescholarship.org This explains why PAF analogs with very long carbon chains at the sn-2 position are not substrates, as they cannot fit into this pocket. escholarship.org
Future work should expand on these findings by synthesizing and testing a wider range of analogs with modifications to both the sn-1 and sn-2 positions to probe the structural requirements for interacting not only with metabolic enzymes like Lp-PLA2 but also with its signaling receptors, PPARγ and the PAF receptor.
Table 1: Comparison of this compound and a Key Structural Analog
| Compound Name | sn-1 Linkage | sn-2 Moiety | Key Research Finding | Reference(s) |
| This compound | Ether | Azelaoyl | Potent PPARγ agonist; substrate for Lp-PLA2. | avantiresearch.com, escholarship.org |
| Azelaoyl-PC | Ester | Azelaoyl | ~20-fold better substrate for Lp-PLA2 than this compound. | researchgate.net, escholarship.org |
Table 2: Investigated Interactions of this compound and Analogs
| Interacting Molecule | Ligand(s) | Interaction Details | Research Focus | Reference(s) |
| Lp-PLA2 (PAF-AH) | This compound, Azelaoyl-PC | Hydrolysis of sn-2 chain. Carboxylate group of azelaoyl chain forms H-bonds with His151, Tyr160, His272 in the active site. | Substrate Specificity | pnas.org, escholarship.org |
| PPARγ | This compound | High-affinity ligand and agonist. | Receptor Activation | guidetopharmacology.org, avantiresearch.com |
| PAF Receptor | Oxidized LDL (containing this compound) | Activation of platelets. | Receptor Activation | ahajournals.org |
| Anti-atherogenic Peptides (e.g., 4F) | This compound, PGPC | High-affinity binding to the oxidized lipid. | Therapeutic Interaction | nih.gov |
Development of Selective Research Tools and Probes for this compound Studies
Progress in elucidating the specific roles of this compound is contingent upon the development of selective research tools. Currently, quantification relies heavily on sophisticated mass spectrometry techniques, which can be complex and are not suited for all applications. nih.gov There is a pressing need for a broader and more accessible toolkit.
One major advancement would be the creation of high-affinity monoclonal antibodies specific to the this compound structure. Such antibodies would enable the development of enzyme-linked immunosorbent assays (ELISAs) for rapid quantification in biological fluids and facilitate its localization in tissues through immunohistochemistry.
The synthesis of tagged versions of this compound, such as fluorescent or biotinylated analogs, would be invaluable. Fluorescent probes could be used in receptor occupancy studies and to visualize the subcellular trafficking of the molecule in real-time. guidetopharmacology.org Similarly, developing a commercially available radiolabeled version of this compound would greatly simplify receptor binding assays. guidetopharmacology.org
Finally, the development of selective antagonists is paramount. While inhibitors of the degrading enzyme Lp-PLA2, like Darapladib, exist, they affect the entire spectrum of Lp-PLA2 substrates. ahajournals.orgpnas.org The "holy grail" would be the design of selective antagonists for the this compound binding sites on PPARγ and the PAF receptor. These molecules would allow researchers to specifically block its signaling pathways, thereby dissecting its unique contribution to inflammation and other pathological processes from that of other co-existing oxidized lipids.
Q & A
Q. What are the optimal solvents and conditions for solubilizing Azelaoyl PAF in experimental protocols?
this compound demonstrates solubility in chloroform-methanol mixtures (≥8 mg/ml) and aqueous buffers like phosphate-buffered saline. For lipid extraction, the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is recommended due to its efficiency in isolating lipids while removing non-lipid contaminants . When working with aqueous solutions, ensure pH stability (e.g., 7.4 PBS) to maintain compound integrity.
Q. How can researchers verify the structural integrity of this compound after synthesis or storage?
Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight (m/z) and fragmentation patterns. For oxidized derivatives, monitor sn-2 acyl chain truncation via nuclear magnetic resonance (NMR), focusing on the nine-carbon azelaoyl residue. Charcoal treatment and organic solvent precipitation (e.g., isooctane) can remove fatty acid contaminants that may arise during storage .
Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Employ platelet aggregation assays or neutrophil chemotaxis tests, as this compound acts as a PAF receptor (PTAFR) agonist. Dose-response curves (10⁻¹²–10⁻⁶ M) are critical due to its high receptor affinity. Include PTAFR antagonists like WEB-2086 as controls to confirm receptor-specific effects .
Advanced Research Questions
Q. How do experimental models of oxidative stress elucidate this compound’s role in tissue injury?
In ethanol-induced kidney injury models, this compound levels correlate with myeloperoxidase activity and leukocyte infiltration (CD18/CD64 mRNA upregulation). Use knockout mice (PTAFR⁻/⁻) to differentiate receptor-mediated effects from nonspecific oxidative damage. Measure urinary myeloperoxidase as a biomarker of neutrophil activation .
Q. What methodological strategies address contradictions in this compound’s receptor binding specificity?
Conflicting data on receptor affinity may arise from lipid matrix interference. Apply competitive binding assays with radiolabeled PAF (³H-PAF) in membrane preparations, using phospholipase A2 pretreatment to hydrolyze competing lipids. Cross-validate results with calcium flux assays in HEK293 cells transfected with PTAFR .
Q. How can researchers optimize this compound delivery for studying its therapeutic potential in Friedreich’s Ataxia?
In murine models, intraperitoneal administration (5–10 mg/kg/day) increases frataxin mRNA and protein levels. Combine with PPAR-γ agonists (e.g., rosiglitazone) to enhance nuclear translocation of frataxin. Use cerebellar tissue homogenates and qRT-PCR to quantify frataxin expression changes .
Q. What statistical approaches are recommended for analyzing high variability in this compound’s dose-response data?
Apply mixed-effects models to account for batch-to-batch variability in lipid preparations. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. For transcriptomic data (e.g., frataxin upregulation), apply Benjamini-Hochberg correction to mitigate false discovery rates in small-sample studies .
Data Interpretation and Reproducibility
Q. How should researchers validate this compound’s lipidomic profiles across different tissue types?
Use orthogonal methods: LC-MS/MS for quantification and MALDI-TOF imaging for spatial distribution in tissues. Normalize data to total phospholipid content (measured via phosphorus assay) to account for tissue heterogeneity. Publicly available lipid databases (e.g., LIPID MAPS) can assist in peak annotation .
Q. What are the pitfalls in extrapolating this compound’s in vitro effects to in vivo systems?
Plasma protein binding (e.g., albumin) reduces free this compound bioavailability. Conduct pharmacokinetic studies with deuterated analogs to track distribution. In zebrafish models, microinjection into the yolk sac improves compound retention compared to aqueous exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
